5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid

Overview

Description

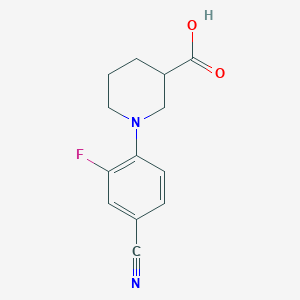

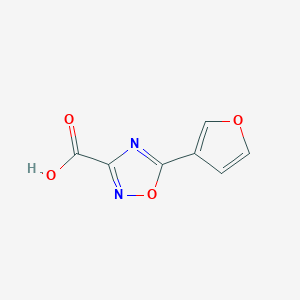

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the molecular formula C7H4N2O4 . It is also known as 5-(Furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid . The molecular weight of this compound is 180.12 .

Molecular Structure Analysis

The molecular structure of 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid consists of a furan ring attached to an oxadiazole ring, which is further connected to a carboxylic acid group .Scientific Research Applications

1. Sustainable Synthesis of Novel 3-(2-furyl)acrylic Acids

- Application Summary : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .

- Methods of Application : The synthesis starts from carbohydrate-derived 5-substitified-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .

- Results : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

2. Intermediate in Chemical Research and Pharmaceuticals

- Application Summary : 3-(3-Furyl)acrylic acid is used as an intermediate in chemical research and pharmaceuticals .

- Methods of Application : The specific methods of application are not provided, but it is mentioned that the compound is sparingly soluble in water (0.56 g/L at 25°C) and should be stored at room temperature in cool, dry conditions in well-sealed containers .

- Results : The specific results or outcomes are not provided in the source .

3. Synthesis of Fluorinated Pyridines

- Application Summary : This research discusses the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application : The specific methods of application are not provided in the source, but it mentions that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Results : The specific results or outcomes are not provided in the source .

4. Biomass Conversion and Biorefinery

- Application Summary : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .

- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .

- Results : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

5. Formation and Analysis of Volatile and Odor Compounds in Meat

- Application Summary : The volatile composition and odor of meat and meat products is based on the precursors present in the raw meat. These are influenced by various pre-slaughter factors (species, breed, sex, age, feed, muscle type). Furthermore, post-mortem conditions (chiller aging, cooking conditions, curing, fermentation, etc.) determine the development of meat volatile organic compounds (VOCs) .

- Methods of Application : The specific methods of application are not provided in the source, but it discusses the main reactions leading to the development of meat VOCs such as the Maillard reaction; Strecker degradation; lipid oxidation; and thiamine, carbohydrate, and nucleotide degradation .

- Results : The specific results or outcomes are not provided in the source .

6. Bioactive Natural Products

- Application Summary : 3-(3-Furyl)-alanine is incorporated into peptide structures with diverse bioactivities by fungi and bacteria .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : Rhizonin A, which contains 3-(3-furyl)-alanine, exhibited potent hepatotoxic effects in rats and cytotoxicity .

properties

IUPAC Name |

5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)5-8-6(13-9-5)4-1-2-12-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXDLPQTYUQYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)

![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)

![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)